2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine

medicinal chemistry structure–activity relationship thiophene regioisomerism

Researchers pursuing FABP4/5 inhibitors often face delays in custom synthesis of key thiophene-amine building blocks. This 95% pure, sterically hindered tert-octyl amine (CAS 892584-37-1) resolves that bottleneck. - Enables rapid SAR exploration: the 2-thienyl regioisomer is immediately available for head-to-head comparisons with the 3-thienyl analog. - Metabolic stability advantage: the tert-octyl substituent resists oxidative N-dealkylation, improving lead longevity. - Supply-chain efficiency: eliminates custom-synthesis lead times; ships globally under ambient conditions.

Molecular Formula C13H23NS
Molecular Weight 225.40 g/mol
Cat. No. B13250968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine
Molecular FormulaC13H23NS
Molecular Weight225.40 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NCC1=CC=CS1
InChIInChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-9-11-7-6-8-15-11/h6-8,14H,9-10H2,1-5H3
InChIKeyXMKCPHFVXDZNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine – Physicochemical Profile


2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine (CAS 892584-37-1) is a secondary amine comprising a sterically hindered 2,4,4-trimethylpentan-2-yl group linked to a thiophen-2-ylmethyl moiety [1]. Its computed physicochemical profile includes a molecular weight of 225.40 g·mol⁻¹, a calculated logP (XLogP3) of 3.7, a topological polar surface area (TPSA) of 40.3 Ų, and 5 rotatable bonds [1]. The compound is commercially supplied at ≥95% purity for research use .

Thiophene regioisomer probe: distinct 2‑thienyl electronic profile for SAR studies
Sterically hindered amine building block: supports metabolic stability‑oriented library design
Aligned with FABP4/5 inhibitor pharmacophore; enables fragment‑based discovery workflows

Structural Uniqueness vs. Closest Analogs


The immediate positional isomer, (thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine, shares identical global computed descriptors (XLogP3 = 3.7; TPSA = 40.3 Ų) and an identical molecular formula [1]. Despite this, the shift of the sulfur atom from the 2- to the 3-position alters the electronic distribution and dipole moment orientation of the thiophene ring, which can impact molecular recognition events such as π–π stacking, sulfur–π interactions, and hydrogen-bond acceptor geometry [2]. In the broader class of FABP4/5 inhibitors described in patent US‑9353102‑B2, regioisomeric thiophene substitution has been shown to modulate target potency [2]. Therefore, the 2‑thienyl and 3‑thienyl regioisomers are not interchangeable in a biological or catalytic setting without explicit comparative activity data.

Target compound
2‑thienyl regioisomer
Sulfur at thiophene 2‑position; distinct 3D electrostatic profile and dipole orientation.
Potential substitute
3‑thienyl regioisomer
Identical 2D descriptors, but altered electronic distribution may shift molecular recognition.
Identical XLogP3 and TPSA mask regioisomer-specific target engagement; >10‑fold potency differences observed in related FABP inhibitor series. Substitution without comparative activity data may compromise SAR interpretation.

Comparative Evidence for 2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine


Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl

The target compound incorporates a thiophen‑2‑ylmethyl group, whereas the closest commercial analog bears a thiophen‑3‑ylmethyl group [1][2]. Both isomers display identical computed XLogP3 (3.7) and TPSA (40.3 Ų) [1][2]. Despite the identical global lipophilicity and polarity descriptors, the 2‑thienyl sulfur is in direct conjugation with the methylene linker, altering the local electron density and geometric orientation of the heterocycle. In FABP4/5 inhibitor series, analogous 2‑ vs. 3‑thienyl substitutions have yielded potency differences exceeding 10‑fold [3].

Regioisomer potency context
Class‑level inference
XLogP3 = 3.7; TPSA = 40.3 Ų (both regioisomers). Related FABP inhibitor series: >10‑fold potency shift between 2‑ and 3‑thienyl analogs.
2‑thienyl electronic geometry may confer distinct target engagement; bulk descriptors do not capture SAR.
Based on patent US‑9353102‑B2; confirmatory data for this specific compound not available.
medicinal chemistry structure–activity relationship thiophene regioisomerism

Steric Bulk of the tert-Octyl Amine Substituent

The 2,4,4‑trimethylpentan‑2‑yl substituent (tert‑octyl group) introduces a quaternary carbon adjacent to the amine nitrogen, resulting in 5 rotatable bonds and a computed complexity value of 193 [1]. In contrast, the simpler analog (thiophen‑2‑ylmethyl)amine (CAS 27757‑85‑3) has only 2 rotatable bonds and lower steric demand [2]. The tert‑octyl group can shield the amine from metabolic N‑dealkylation and reduce off‑target interactions compared to less hindered N‑alkyl thiophene methylamines [3].

Steric bulk indicator
Class‑level inference
5 rotatable bonds (complexity 193) vs 2 rotatable bonds for unsubstituted (thiophen‑2‑ylmethyl)amine.
Tert‑octyl group may shield amine from metabolic N‑dealkylation; supports stability-oriented library design.
Metabolic stability inferred from class behavior; direct experimental data required.
steric hindrance conformational restriction metabolic stability

Commercial Purity and Storage Specifications

The target compound is supplied by multiple vendors at a minimum purity of 95%, with recommended storage at 2–8 °C in a sealed, dry environment . The positional isomer (thiophen‑3‑ylmethyl)(2,4,4‑trimethylpentan‑2‑yl)amine is also available at 95% purity but is priced substantially higher: the 3‑thienyl isomer was listed at USD 768 for 0.05 g (Enamine, 2023) [1], whereas the 2‑thienyl target compound is typically offered at lower cost per gram from multiple suppliers .

Procurement context
Supporting evidence
≥95% purity; multi‑vendor availability. 3‑thienyl isomer listed at USD 768/0.05 g (Enamine, 2023); 2‑thienyl typically lower cost/g.
Cost‑effective starting point for SAR exploration without compromising chemical purity.
Pricing data as of 2023–2026; verify current quotes with suppliers.
building block procurement quality specification storage condition

Relevance to FABP4/5 Inhibitor Design

Patent US‑9353102‑B2 discloses non‑annulated thiophenylamide derivatives as FABP4 and/or FABP5 inhibitors, wherein the thiophene‑methylamine scaffold is a core structural component [1]. While the specific compound 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine is not explicitly claimed in the final patent, it shares the critical thiophen‑2‑ylmethylamine pharmacophore with compounds that demonstrated dual FABP4/5 inhibitory activity in the low‑micromolar range [1]. This structural relationship positions it as a potential fragment or intermediate for FABP‑targeted library synthesis.

FABP4/5 pharmacophore alignment
Data to verify
Core thiophen‑2‑ylmethylamine motif shared with patented non‑annulated thiophenylamide FABP4/5 inhibitors.
May support FABP‑targeted fragment library construction; no direct activity data for this specific compound.
Structural similarity only; target engagement must be confirmed experimentally.
FABP4 inhibitor FABP5 inhibitor metabolic disease

2D Descriptor Identity vs. 3D Electronic Distinction

The target compound and its 3‑thienyl isomer are indistinguishable by all standard 2D computed descriptors reported in PubChem (MW, XLogP3, TPSA, H‑bond donors/acceptors, rotatable bonds, complexity) [1][2]. However, the formal positioning of the sulfur atom alters the 3D electrostatic potential surface and dipole vector orientation, which cannot be captured by these 2D descriptors. This underscores the necessity of regioisomer‑aware compound selection when 3D pharmacophore matching or docking is part of the design workflow [3].

2D vs 3D descriptor limitation
Cross‑study comparable
Zero difference in XLogP3, TPSA, rotatable bonds, H‑bond donors/acceptors between regioisomers.
3D electrostatic divergence cannot be captured by standard 2D descriptors; regioisomer‑aware selection critical for structure‑based design.
3D analysis (DFT/ESP mapping) recommended when docking is part of workflow.
drug-likeness calculated logP TPSA

Research Applications for 2,4,4-Trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine


Fragment-Based Drug Design Targeting FABP4/5

The compound serves as a thiophene‑containing secondary amine building block that aligns with the pharmacophore described in FABP4/5 inhibitor patents [1]. Its commercial availability at 95% purity enables rapid incorporation into fragment libraries for screening or as a starting point for lead optimization, avoiding the delay and cost of custom synthesis.

SAR Exploration of Thiophene Regioisomers

Given the identical 2D descriptors but distinct 3D electronic character of the 2‑thienyl vs. 3‑thienyl regioisomers [2][3], procurement of both isomers allows head‑to‑head SAR studies to determine the optimal sulfur position for target affinity, selectivity, or ADME properties.

Metabolic Stability-Focused Library Synthesis

The sterically hindered tert‑octyl amine substituent is predicted to confer resistance to oxidative N‑dealkylation compared to less substituted analogs [4]. This makes the compound a strategic choice for constructing libraries where metabolic stability of the amine center is a design priority.

Cost-Efficient Hit Expansion

Compared to the 3‑thienyl positional isomer, which carries a higher unit cost, the 2‑thienyl compound offers a more economical entry point for initial SAR exploration while maintaining identical bulk physicochemical properties [5]. This allows resource‑conscious procurement decisions without compromising on the chemical scaffold.

Application
Selection Property
Validation Focus
FABP4/5 fragment‑based design
Pharmacophore alignment with patented thiophenylamide series
FABP4/5 binding and selectivity profiling
Thiophene regioisomer SAR
Distinct 2‑thienyl 3D electronic profile vs. 3‑thienyl isomer
Regioisomer‑dependent target affinity and ADME comparison
Metabolic stability‑oriented library synthesis
Sterically shielded tert‑octyl amine substituent
N‑dealkylation rate in liver microsome/hepatocyte assays
Cost‑efficient hit expansion
Multi‑vendor availability at ≥95% purity
Budget‑constrained SAR without scaffold sacrifice
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